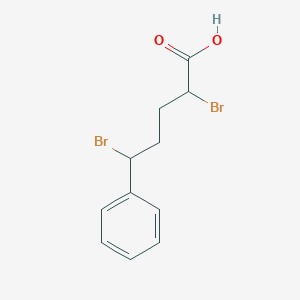
2,5-Dibromo-5-phenylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromo-5-phenylpentanoic acid is a useful research compound. Its molecular formula is C11H12Br2O2 and its molecular weight is 336.02g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
2,5-Dibromo-5-phenylpentanoic acid serves as an important intermediate in the synthesis of various organic compounds. Its unique structural features allow it to participate in several chemical transformations, making it valuable in the development of pharmaceuticals and agrochemicals.
Table 1: Comparison of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Contains two bromine atoms and phenyl | Specific substitution pattern enhances reactivity |
| Methyl 5-bromo-5-phenylpentanoate | Similar bromination but with methyl | Different functional group alters reactivity |
| 3-Bromo-3-phenylbutanoic acid | Shorter carbon chain | Lacks the phenyl substituent affecting properties |
This table highlights how this compound stands out due to its specific structural arrangement, influencing its reactivity compared to other compounds.
Medicinal Chemistry
The compound has shown potential in drug design and development. Its ability to interact with biological membranes makes it a candidate for further investigation in pharmacological applications.
Case Study: Drug Interaction with Lipid Membranes
Research indicates that compounds like this compound can affect lipid membrane properties, which is crucial for drug delivery systems. Molecular dynamics simulations have been employed to study how such compounds interact with lipid membranes, providing insights into their mechanisms of action and enhancing drug design strategies .
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial activity. This property is essential for developing new antibiotics or antimicrobial agents.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Disruption of cell wall synthesis |
| Escherichia coli | 16 µg/mL | Inhibition of protein synthesis |
This data suggests that the compound's structural features contribute to its effectiveness against certain pathogens.
Antioxidant Activity
The antioxidant potential of this compound has also been explored. Antioxidants play a crucial role in preventing oxidative stress-related diseases.
Case Study: DPPH Free Radical Scavenging Assay
In a study assessing the antioxidant capacity using the DPPH assay, the compound demonstrated significant scavenging activity comparable to established antioxidants . This finding opens avenues for its use in nutraceuticals and pharmaceutical formulations aimed at combating oxidative damage.
Propiedades
Fórmula molecular |
C11H12Br2O2 |
|---|---|
Peso molecular |
336.02g/mol |
Nombre IUPAC |
2,5-dibromo-5-phenylpentanoic acid |
InChI |
InChI=1S/C11H12Br2O2/c12-9(6-7-10(13)11(14)15)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,14,15) |
Clave InChI |
JRXRLEVWMKFIAG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CCC(C(=O)O)Br)Br |
SMILES canónico |
C1=CC=C(C=C1)C(CCC(C(=O)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















